Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-(piperazine-1-carbonylamino)benzoate is an organic compound with the molecular formula C13H17N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperazine-1-carbonylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with piperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazine-1-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzoate compounds .
Scientific Research Applications
Methyl 2-(piperazine-1-carbonylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(piperazine-1-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can act as a binding site, facilitating the interaction with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperazine-1-carbonylamino)benzoate: Known for its versatility in scientific research.
Methyl 2-(morpholine-1-carbonylamino)benzoate: Similar structure but with a morpholine ring instead of piperazine.
Methyl 2-(pyrrolidine-1-carbonylamino)benzoate: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
Methyl 2-(piperazine-1-carbonylamino)benzoate is unique due to its specific combination of the benzoate and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 2-(piperazine-1-carbonylamino)benzoate |
InChI |
InChI=1S/C13H17N3O3/c1-19-12(17)10-4-2-3-5-11(10)15-13(18)16-8-6-14-7-9-16/h2-5,14H,6-9H2,1H3,(H,15,18) |
InChI Key |
QRTIBCGLLDJHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCNCC2 |
Origin of Product |
United States |
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